REACTION_CXSMILES
|
O1CCCC1.B.[CH3:7][C:8]1[C:16]([C:17]([F:20])([F:19])[F:18])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([NH2:12])=O.[ClH:21]>O1CCCC1>[ClH:21].[CH3:7][C:8]1[C:16]([C:17]([F:18])([F:19])[F:20])=[CH:15][CH:14]=[CH:13][C:9]=1[CH2:10][NH2:12] |f:0.1,5.6|
|
Name
|
|
Quantity
|
39.4 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1.B
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)N)C=CC=C1C(F)(F)F
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
|
Details
|
stirred at 70° C. for 5 hrs
|
Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
so heating at 70° C. under argon
|
Type
|
WAIT
|
Details
|
was continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
for a further 5 hrs following
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
stirred at 100° C. for 4 hrs
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to cool over the weekend
|
Type
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CUSTOM
|
Details
|
partitioned between dichloromethane and 2N aqueous sodium hydroxide
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by flash silica column chromatography (eluting with 0-5% 2N ammonia/methanol in dichloromethane)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
treated with 1M ethereal hydrogen chloride
|
Type
|
CUSTOM
|
Details
|
The solid that precipitated
|
Type
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FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
this was then triturated with dichloromethane
|
Type
|
FILTRATION
|
Details
|
after filtration 2-Methyl-3-(trifluoromethyl)phenyl]methyl}amine hydrochloride (1.4 g)
|
Type
|
CUSTOM
|
Details
|
was obtained as a white solid
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
Cl.CC1=C(C=CC=C1C(F)(F)F)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |